molecular formula C15H18FN5O4 B2532502 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione CAS No. 2034389-86-9

1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2532502
CAS No.: 2034389-86-9
M. Wt: 351.338
InChI Key: IMAZBGOVMFQLNX-UHFFFAOYSA-N
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Description

“1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione” is a complex organic compound. It contains several functional groups including a pyrrolidine ring, a piperazine ring, a fluoropyrimidine group, and a carbonyl group .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a five-membered ring with one nitrogen atom. It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The piperazine ring is a six-membered ring with two nitrogen atoms. The fluoropyrimidine group contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the carbonyl group could undergo reactions such as nucleophilic addition. The pyrrolidine and piperazine rings might undergo reactions involving the nitrogen atom, such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For instance, the presence of the polar carbonyl group and the nitrogen atoms in the pyrrolidine and piperazine rings could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Syntheses and Antagonist Activity

Researchers have explored the synthesis of derivatives similar to 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione, demonstrating potent antagonist activities. For instance, derivatives with a focus on 5-HT2 antagonist activity have shown significant potential, indicating the chemical's utility in developing compounds with targeted receptor activity, without delving into specific drug usage or side effects (Watanabe et al., 1992).

Heterocyclic Compound Synthesis

The compound has been a starting point for the synthesis of a wide variety of heterocyclic compounds. These efforts highlight the versatility of this compound in synthesizing diverse molecular frameworks that could be of interest in various research fields, particularly in medicinal chemistry for the exploration of new therapeutic agents (Ohta et al., 2002).

Anticonvulsant Activity Research

There has been significant interest in assessing the anticonvulsant activities of derivatives related to the chemical structure of interest. Studies have detailed the synthesis and evaluation of various derivatives for their potential anticonvulsant properties, using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. This research demonstrates the compound's relevance in the development of new treatments for epilepsy and related disorders, focusing on the biological activity rather than the dosage or side effects (Rybka et al., 2017).

Properties

IUPAC Name

1-ethyl-4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O4/c1-2-19-5-6-21(13(23)12(19)22)15(24)20-4-3-11(9-20)25-14-17-7-10(16)8-18-14/h7-8,11H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAZBGOVMFQLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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